molecular formula C14H17NO3 B3090557 (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid CAS No. 1212152-05-0

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

Cat. No. B3090557
CAS RN: 1212152-05-0
M. Wt: 247.29 g/mol
InChI Key: UKAGVVHRYCYKJP-YPMHNXCESA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbonyl group, and the attachment of the ethyl, tolyl, and carboxylic acid groups. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups, which is indicated by the “(2R,3R)” notation. This notation refers to the stereochemistry of the compound, specifically the configuration of the chiral centers at the 2nd and 3rd carbons of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carbonyl group could undergo nucleophilic addition reactions, the carboxylic acid could participate in acid-base reactions, and the pyrrolidine ring could undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and the presence of a carbonyl group could affect its reactivity .

Scientific Research Applications

Chiral Discriminating Agents

The enantiomers of pyrrolidine derivatives, including variants similar to the compound , have been used as novel chiral resolving agents. These compounds have shown potential in the chromatographic separation of diastereomeric amides and esters, demonstrating their utility in stereochemical analysis and synthesis. Specifically, (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids have been prepared and resolved into enantiomers through diastereomeric salt formation, showcasing their application in enantioselective processes (Piwowarczyk et al., 2008).

Synthetic Pathways

Another application involves the development of synthetic routes amenable to large-scale synthesis, such as the synthesis of glycine antagonists. The process describes a multi-stage synthesis starting from basic chemical reactions to more complex transformations, highlighting the utility of similar pyrrolidine derivatives in synthesizing biologically active compounds. This includes stages like imine formation, Mannich reaction, and intramolecular Heck reaction, culminating in the creation of structurally complex molecules (Banks et al., 2009).

Molecular Properties Study

Research on substituted pyrrolidinones, closely related to the specified compound, includes DFT and quantum chemical investigations to understand their molecular properties. Such studies delve into electronic properties, including HOMO and LUMO energies, and molecular densities, providing insight into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Bouklah et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGVVHRYCYKJP-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 3
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 4
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 5
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

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